Melting Point Depression vs. Naphthol AS‑E (para‑Chloro Isomer) Enables Lower-Temperature Thermal Processing
The ortho-chloro positional isomer (target compound) displays a melting point 29 °C lower than that of its para-chloro congener Naphthol AS‑E, a direct consequence of altered crystal packing imparted by the ortho substituent . This physicochemical divergence is critical for melt-formulation window selection and purity verification by differential scanning calorimetry.
| Evidence Dimension | Melting point (capillary) for positional isomers |
|---|---|
| Target Compound Data | 228 °C (2‑chloroanilide, CAS 6704‑40‑1) |
| Comparator Or Baseline | 257 °C for Naphthol AS‑E (4‑chloroanilide, CAS 92‑78‑4) |
| Quantified Difference | Δmp = ‑29 °C (target lower than para isomer) |
| Conditions | Vendor-certified melting point; comparable purity grades (≥98% T) |
Why This Matters
A 29 °C melting-point reduction provides a wider and lower thermal processing window, which is operationally critical for melt-compounded masterbatch or hot-melt coating formulations where para‑isomer thermal requirements may degrade heat-sensitive co-formulants.
